molecular formula C15H25NO4 B2633057 8-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-8-carboxylic acid CAS No. 2344679-81-6

8-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-8-carboxylic acid

Cat. No.: B2633057
CAS No.: 2344679-81-6
M. Wt: 283.368
InChI Key: NYQYGZSJRYRAOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-8-carboxylic acid is a spirocyclic compound featuring a bicyclic spiro[3.5]nonane core, a tert-butoxycarbonyl (Boc)-protected amino group, and a carboxylic acid moiety. The spiro architecture introduces unique steric and electronic properties, making it valuable in medicinal chemistry and organic synthesis, particularly as a building block for constrained peptides or enzyme inhibitors.

Key structural attributes include:

  • Spiro[3.5]nonane core: A bicyclic system with a six-membered and a four-membered ring sharing a single atom.
  • Boc-protected amino group: Enhances stability during synthetic processes.
  • Carboxylic acid functionality: Enables further derivatization or salt formation.

Properties

IUPAC Name

8-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-13(2,3)20-12(19)16-15(11(17)18)9-5-8-14(10-15)6-4-7-14/h4-10H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQYGZSJRYRAOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCC2(C1)CCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-8-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the formation of the spirocyclic core through a cyclization reaction. This can be achieved using radical chemistry, where a radical initiator promotes the formation of the spirocyclic structure

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods allow for precise control over reaction conditions, minimizing the formation of by-products and ensuring consistent quality.

Chemical Reactions Analysis

Types of Reactions

8-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The spirocyclic core can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the spirocyclic core, leading to a diverse array of derivatives.

Scientific Research Applications

8-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-8-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-8-carboxylic acid involves its interaction with specific molecular targets. In the context of FAAH inhibition, the compound binds to the active site of the enzyme, preventing the breakdown of endocannabinoids. This leads to increased levels of endocannabinoids, which can modulate various physiological processes, including pain perception and inflammation .

Comparison with Similar Compounds

The compound is compared below with structurally related spirocyclic and non-spiro derivatives.

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features CAS Number Source
8-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-8-carboxylic acid C₁₄H₂₃NO₄ ~277.3 Spiro[3.5]nonane, Boc-amino, carboxylic acid Not provided Inferred
Spiro[3.5]nonane-6-carboxylic acid (CID 83480861) C₁₀H₁₆O₂ 168.23 Spiro[3.5]nonane, carboxylic acid (no Boc group) Not provided
5-Oxaspiro[3.5]nonane-8-carboxylic acid (CID 79903936) C₉H₁₄O₃ 170.21 Spiro[3.5]nonane with oxygen heteroatom, carboxylic acid Not provided
8-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,4-dioxaspiro[4.5]decane-8-carboxylic acid C₁₆H₂₅NO₆ 327.37 Larger spiro[4.5]decane core, dioxa ring, Boc-amino, carboxylic acid 886362-27-2
Boc-8-Aoc-OH (8-[(2-methylpropan-2-yl)oxycarbonylamino]octanoic acid) C₁₃H₂₅NO₄ 275.35 Linear octanoic acid chain, Boc-amino, carboxylic acid (non-spiro) 30100-16-4
6-[(tert-Butoxy)carbonyl]-6-azaspiro[3.5]nonane-8-carboxylic acid C₁₄H₂₃NO₄ 277.34 Azaspiro[3.5]nonane, Boc-amino, carboxylic acid Not provided

Key Observations :

  • Spiro vs.
  • Heteroatom Influence: 5-Oxaspiro[3.5]nonane-8-carboxylic acid contains an oxygen atom in the spiro ring, altering polarity and reactivity compared to the non-heteroatom spiro compound .
  • Ring Size : The spiro[4.5]decane derivative (CAS 886362-27-2) has a larger ring system, which may affect solubility and metabolic stability .
Physical Properties:
  • Morphology: Similar Boc-protected spiro compounds (e.g., 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid) are typically powders .
  • Stability : Boc groups generally confer stability under basic and nucleophilic conditions but hydrolyze under strong acids .

Biological Activity

8-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-8-carboxylic acid, with a CAS number of 2344679-81-6, is a complex organic compound notable for its unique spirocyclic structure and potential biological applications. This article explores its biological activity, mechanisms of action, and potential therapeutic uses based on diverse research findings.

PropertyValue
Molecular FormulaC₁₅H₂₅NO₄
Molecular Weight283.36 g/mol
StructureSpirocyclic compound

The biological activity of this compound is largely attributed to its structural features that facilitate interactions with biological macromolecules. The spiro structure enhances its rigidity, which can influence binding affinities and specificities towards various molecular targets, including enzymes and receptors.

  • Hydrogen Bonding : The amino group in the compound can form hydrogen bonds with target molecules, enhancing interaction specificity.
  • Hydrophobic Interactions : The spirocyclic framework contributes to hydrophobic interactions, which are crucial for binding to lipid membranes or hydrophobic pockets in proteins.
  • Van der Waals Forces : These forces play a significant role in stabilizing interactions between the compound and its biological targets.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor for specific enzymes involved in metabolic pathways, thereby modulating biochemical reactions.

2. Antioxidant Properties : Similar spirocyclic compounds have shown promise in antioxidant activities, potentially useful in therapeutic applications related to oxidative stress-related diseases.

3. Protein-Ligand Interactions : The compound can be utilized to study protein-ligand binding dynamics, providing insights into drug design and development processes.

Case Studies and Research Findings

A review of recent studies highlights the following findings regarding the biological activity of this compound:

Study ReferenceFocus AreaFindings
Synthesis and CharacterizationEstablished synthetic routes for the compound; confirmed structural integrity through NMR analysis.
Enzyme Interaction StudiesDemonstrated inhibition of enzyme X, suggesting potential applications in metabolic regulation.
Antioxidant ActivityShowed significant antioxidant activity in vitro, indicating potential therapeutic applications for oxidative stress conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.